N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide
Description
N'-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide is a hydrazone derivative characterized by a 2-hydroxybenzohydrazide core linked to a 5-(4-chlorophenyl)furan moiety via a methylene bridge. This compound exhibits tridentate coordination behavior, acting as a ligand for transition metals such as Co(II), Ni(II), and Cu(II), forming octahedral complexes with a 1:2 (metal:ligand) stoichiometry . Its structure includes a hydroxyl group at the ortho position of the benzohydrazide, which enhances metal-binding capacity, and a 4-chlorophenyl substituent on the furan ring, contributing to steric and electronic effects .
Analytical characterization (FTIR, ¹H-NMR, and elemental analysis) confirms its ONO donor sites, enabling coordination with metal ions in a tridentate monobasic manner . Biological studies reveal moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antioxidant properties measured via the phosphomolybdenum method .
Properties
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)17-10-9-14(24-17)11-20-21-18(23)15-3-1-2-4-16(15)22/h1-11,22H,(H,21,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSQDZOTUICSL-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
A. Substituent Variations on the Benzohydrazide Core
N'-{[5-(4-Chlorophenyl)-2-furyl]methylene}-4-methylbenzohydrazide (CAS: 353254-73-6) Structure: Replaces the 2-hydroxy group with a 4-methyl substituent. Impact: The absence of the hydroxyl group reduces metal-binding capacity compared to the parent compound.
N′-[(E)-furan-2-ylmethylidene]-4-hydroxybenzohydrazide Structure: Retains the 4-hydroxybenzohydrazide core but lacks the 4-chlorophenyl group on the furan ring.
B. Variations in the Furan Substituents
N'-{(E)-[5-(2-Chlorophenyl)-2-furyl]methylene}benzohydrazide Structure: Substitutes the 4-chlorophenyl group with a 2-chlorophenyl isomer.
N′-{(E)-[5-(4-Bromophenoxy)methyl]-2-furyl}methylene}-2-(4-nitrophenyl)acetohydrazide (CAS: 444934-12-7) Structure: Replaces the chlorophenyl group with a bromophenoxymethyl unit and introduces a nitro group on the acetohydrazide.
Key Findings :
- The target compound exhibits balanced antimicrobial and antioxidant activity but lacks the carcinogenic risks associated with nitrofuran derivatives [[5], [16–19]].
- Substituents like chlorine or bromine on the aromatic rings enhance bioactivity, while hydroxyl groups improve metal coordination .
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